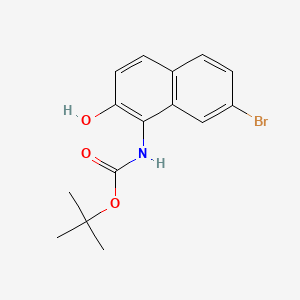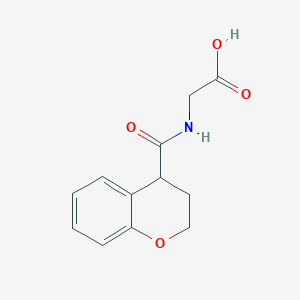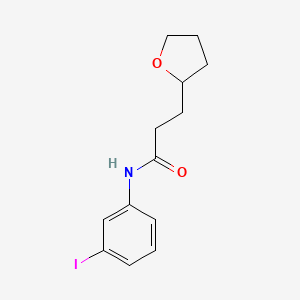![molecular formula C33H26FOP B14902968 (4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted biphenyl core, a methoxyphenyl vinyl group, and a diphenylphosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce the corresponding phosphine derivatives.
Applications De Recherche Scientifique
(4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several scientific research applications:
Biology: The compound can be employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate the formation of carbon-carbon bonds through processes such as oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
- (4’-Chloro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
- (4’-Bromo-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane
Uniqueness
The uniqueness of (4’-Fluoro-2’-(1-(4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its stability and can influence the electronic properties of the compound, making it a valuable ligand in catalysis .
Propriétés
Formule moléculaire |
C33H26FOP |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
[2-[4-fluoro-2-[1-(4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26FOP/c1-24(25-17-20-27(35-2)21-18-25)32-23-26(34)19-22-30(32)31-15-9-10-16-33(31)36(28-11-5-3-6-12-28)29-13-7-4-8-14-29/h3-23H,1H2,2H3 |
Clé InChI |
FDPCZQMPEOWNGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)C2=C(C=CC(=C2)F)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




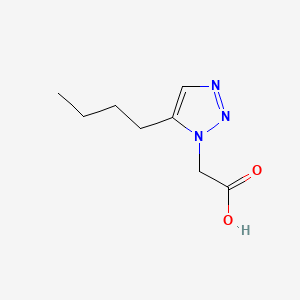

![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)

![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
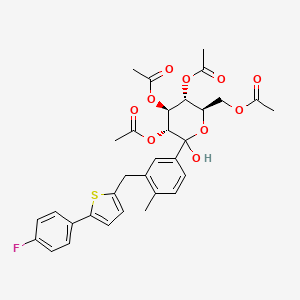
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
